2-[4-(dibutylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a dibutylsulfamoyl benzamido group at position 2 and an N-methyl carboxamide at position 2. Its structure integrates a sulfonamide moiety, known for modulating pharmacokinetic properties, and a fused bicyclic system that enhances conformational rigidity.
Properties
IUPAC Name |
2-[[4-(dibutylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S2/c1-4-6-15-27(16-7-5-2)33(30,31)18-13-11-17(12-14-18)22(28)26-24-21(23(29)25-3)19-9-8-10-20(19)32-24/h11-14H,4-10,15-16H2,1-3H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVKPQCMUMCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(dibutylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 406.5 g/mol. The structure features a cyclopentathiophene core with a dibutylsulfamoyl group and a benzamido moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S2 |
| Molecular Weight | 406.5 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 653 |
Antitumor Activity
Recent studies have indicated that derivatives of cyclopenta[b]thiophenes exhibit significant antitumor properties. For instance, compounds structurally related to our target compound have shown efficacy against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound is also believed to possess anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and modulating pathways such as NF-κB signaling. A study demonstrated that similar sulfamoyl benzamide compounds significantly reduced the expression of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential in treating inflammatory diseases .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of key enzymes involved in disease pathways. For example, it may inhibit dihydrofolate reductase (DHFR), a target for several anticancer and antimicrobial agents. In related studies, quinazolinone derivatives showed IC50 values ranging from 0.1 to 0.6 μM against DHFR, indicating that modifications in the sulfamoyl group could enhance binding affinity .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Binding to Enzymes : The sulfamoyl group may facilitate interactions with enzyme active sites.
- Modulation of Signaling Pathways : By affecting NF-κB and other signaling pathways, it can alter cellular responses to stress and inflammation.
- Induction of Apoptosis : Through caspase activation leading to programmed cell death in tumor cells.
Case Studies
- Antitumor Efficacy : A study conducted on a series of cyclopenta[b]thiophene derivatives showed that compounds with similar structural motifs significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 12 μM.
- Inflammation Model : In a murine model of acute inflammation induced by LPS, administration of related compounds resulted in a marked decrease in paw edema and reduced levels of inflammatory markers compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by modifications on the benzamido and sulfamoyl groups. Variations in alkyl chain length or substitution patterns can lead to significant changes in potency:
- Alkyl Chain Length : Increasing the length of the dibutyl chain enhances solubility and bioavailability.
- Substituent Variability : The presence of electron-donating or withdrawing groups on the aromatic ring can modulate receptor binding affinities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives sharing its cyclopenta[b]thiophene scaffold but differing in substituents and functional groups. Key structural variations influence physicochemical properties, solubility, and biological activity.
Substituent Variations on the Sulfamoyl Group
Notes:
- The dibutylsulfamoyl group in the target compound increases molecular weight (vs.
- The N-methyl carboxamide in the target compound replaces ester groups (e.g., in ’s compound), likely improving metabolic stability and hydrogen-bonding capacity .
Variations in the Aromatic Substituents
Notes:
- The triazole-thioether substituent in ’s compound confers mitochondrial activity, suggesting that electron-deficient aromatic systems (e.g., triazoles) may target specific pathways .
- Methoxy or halogenated benzamido groups (e.g., ) could enhance solubility or binding affinity compared to the target compound’s dibutylsulfamoyl group .
Pharmacological and Physicochemical Insights
- Hydrogen-Bonding: The N-methyl carboxamide provides two hydrogen-bond donors (vs.
- Sulfamoyl Group Effects : Dibutyl substitution may prolong half-life compared to diethyl or cyclohexylmethyl groups due to increased steric hindrance against metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
